molecular formula C10H9BrClFO2 B13089268 Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

Cat. No.: B13089268
M. Wt: 295.53 g/mol
InChI Key: USHQLHDQQCGZJS-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of propanoic acid and contains bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain biological targets, thereby modulating their activity. The exact pathways involved vary based on the specific use of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can influence its reactivity and binding properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C10H9BrClFO2

Molecular Weight

295.53 g/mol

IUPAC Name

methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C10H9BrClFO2/c1-5(10(14)15-2)6-3-4-7(11)8(12)9(6)13/h3-5H,1-2H3

InChI Key

USHQLHDQQCGZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)OC

Origin of Product

United States

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